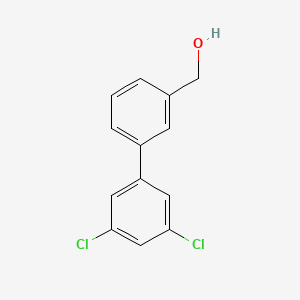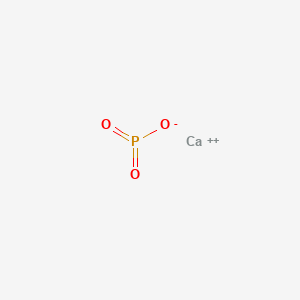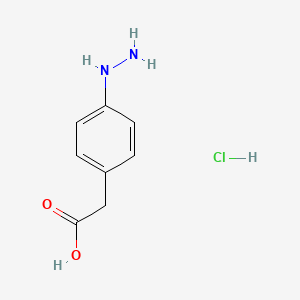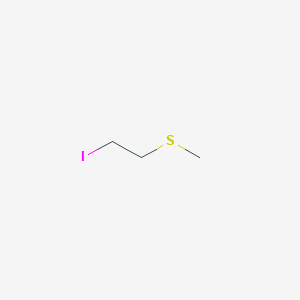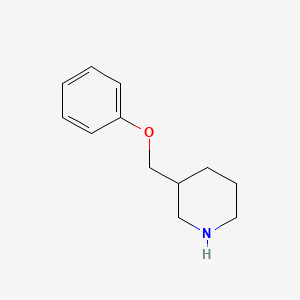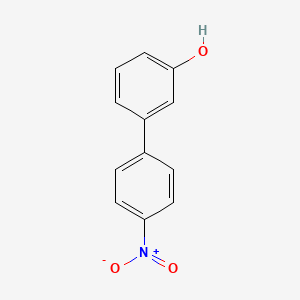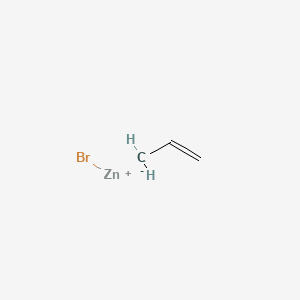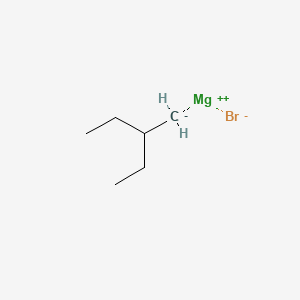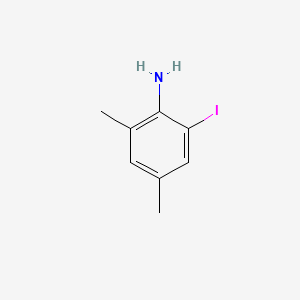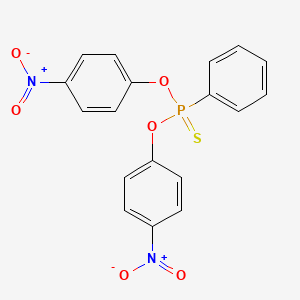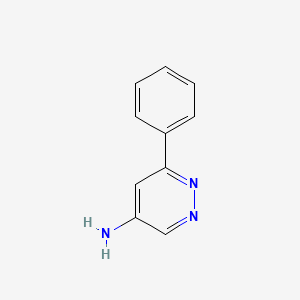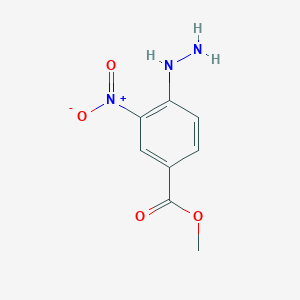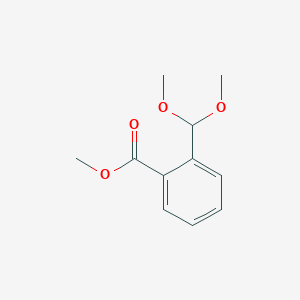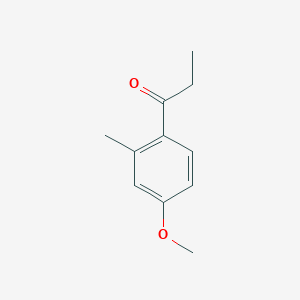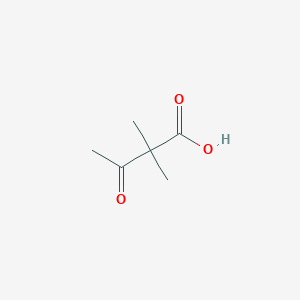
2,2-Dimethyl-3-oxobutanoic acid
概要
説明
2,2-Dimethyl-3-oxobutanoic acid is a 2-oxo monocarboxylic acid and a branched-chain keto acid12. It is functionally related to butyric acid12.
Synthesis Analysis
The synthesis of 2,2-Dimethyl-3-oxobutanoic acid is not explicitly mentioned in the search results. However, a related compound, 3,3-dimethyl-2-oxobutyric acid, is synthesized by the oxidation of 3,3-dimethyl-2-hydroxybutyric acid3.Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-3-oxobutanoic acid is available as a 2D Mol file or as a computed 3D SD file456.
Chemical Reactions Analysis
The chemical reactions involving 2,2-Dimethyl-3-oxobutanoic acid are not explicitly mentioned in the search results. However, it is known that it is functionally related to butyric acid12.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-3-oxobutanoic acid include a molecular weight of 130.14 g/mol7. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 37. It also has a rotatable bond count of 27.科学的研究の応用
1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is used in the biocatalytic synthesis of chiral alcohols and amino acids for the development of pharmaceuticals . The production of single enantiomers of drug intermediates has become increasingly important in the pharmaceutical industry .
- Methods of Application: Enzyme-catalyzed reactions are often highly enantioselective and regioselective. They can be carried out under mild conditions at ambient temperature and atmospheric pressure . Microbial cells and a wide variety and class of enzymes derived therefrom can be used for chiral synthesis .
- Results or Outcomes: The advantages of biocatalysis over chemical synthesis are that enzyme-catalyzed reactions are often highly enantioselective and regioselective . Enzymes can be overexpressed to make biocatalytic processes economically efficient, and enzymes with modified activity can be tailor-made .
2. Synthesis of 2,2-Dimethyl-3-Hydroxy-7-Octynoic Acid
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is used in the synthesis of 2,2-Dimethyl-3-Hydroxy-7-Octynoic Acid . This compound is a key intermediate in the synthesis of Pitipeptolide A .
- Methods of Application: The 2,2-dimethyl-3-hydroxy-7-octynoic acid unit was prepared in eight steps from 1,5-pentanediol monobenzyl ether .
- Results or Outcomes: The synthesis included oxidation, TBS protection, deprotection and Saponification with (1M) sodium hydroxide solution gave the Dhoya unit (8) in 75% overall yield .
3. Preparation of 3,3-dimethyl-2-oxobutyric acid
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is used in the preparation of 3,3-dimethyl-2-oxobutyric acid .
- Methods of Application: The reaction is carried out in an aqueous alkaline solution with an at least stoichiometric amount of a salt of the hypochlorous acid as an oxidizing agent in the presence of a ruthenium catalyst .
- Results or Outcomes: The 3,3-dimethyl-2-oxobutyric acid is optionally liberated from the solution of its salts .
4. Inhibitor in Tuberculosis Study
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid has been used as an inhibitor in a study for tuberculosis . It was analyzed for its binding affinity to pantothenate synthetase (PS), an essential metabolic enzyme in the pantothenate biosynthetic .
- Methods of Application: The binding affinity of 2,2-Dimethyl-3-oxobutanoic acid to pantothenate synthetase was analyzed .
- Results or Outcomes: The study provided insights into the potential use of 2,2-Dimethyl-3-oxobutanoic acid as an inhibitor in tuberculosis treatment .
5. Intermediate in Herbicide Production
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is used as an intermediate in the production of the herbicide Cinidon-ethyl .
- Methods of Application: The specific methods of application in the production of the herbicide are proprietary to the manufacturer .
- Results or Outcomes: The production of Cinidon-ethyl, a potent herbicide, is facilitated by the use of 2,2-Dimethyl-3-oxobutanoic acid .
6. Protein Synthesis in Exercise Studies
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid has been used in studies investigating protein synthesis following exercise .
- Methods of Application: The compound was used in a study hypothesizing that an acute bout of strenuous, non-damaging exercise would increase rates of protein synthesis of collagen in tendon and skeletal muscle .
- Results or Outcomes: The study provided insights into the role of 2,2-Dimethyl-3-oxobutanoic acid in protein synthesis following exercise .
7. Precursor to Dyes
- Application Summary: The methyl and ethyl esters of 2,2-Dimethyl-3-oxobutanoic acid, which are quite stable, are produced on a large scale industrially as precursors to dyes .
- Methods of Application: The esters are produced via reactions between diketene and alcohols .
- Results or Outcomes: The production of various dyes is facilitated by the use of 2,2-Dimethyl-3-oxobutanoic acid .
8. Energy Source During Fasting, Exercise, or Diabetes
- Application Summary: In mammals, 2,2-Dimethyl-3-oxobutanoic acid (in the form of acetoacetate) is released into the bloodstream as an energy source during periods of fasting, exercise, or as a result of type 1 diabetes mellitus .
- Methods of Application: A CoA group is enzymatically transferred to it from succinyl CoA, converting it back to acetoacetyl CoA; this is then broken into two acetyl CoA molecules by thiolase, and these then enter the citric acid cycle .
- Results or Outcomes: Heart muscle and renal cortex prefer acetoacetate over glucose. The brain uses acetoacetate when glucose levels are low due to fasting or diabetes .
9. Oxidation of 3,3-dimethyl-2-hydroxybutyric acid
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is prepared by the oxidation of 3,3-dimethyl-2-hydroxybutyric acid .
- Methods of Application: The reaction is carried out in an aqueous alkaline solution with an at least stoichiometric amount of a salt of the hypochlorous acid as an oxidizing agent in the presence of a ruthenium catalyst .
- Results or Outcomes: The 2,2-Dimethyl-3-oxobutanoic acid is optionally liberated from the solution of its salts .
Safety And Hazards
The safety and hazards of 2,2-Dimethyl-3-oxobutanoic acid are not explicitly mentioned in the search results. However, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye8.
将来の方向性
The future directions of 2,2-Dimethyl-3-oxobutanoic acid are not explicitly mentioned in the search results. However, it is known that it is used for pharmaceutical intermediates, gene engineering reagents, nutritional additives, coating raw materials and the like9.
Relevant Papers
The relevant papers on 2,2-Dimethyl-3-oxobutanoic acid are not explicitly mentioned in the search results. However, a patent on the preparation method of 3,3-dimethyl-2-oxobutyric acid is available9.
特性
IUPAC Name |
2,2-dimethyl-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZZWRQRPKSEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-oxobutanoic acid | |
CAS RN |
98485-46-2 | |
| Record name | 2,2-Dimethyl-3-oxobutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098485462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-DIMETHYL-3-OXOBUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3IYO6XGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



